molecular formula C11H10N2O2S B13758011 N-Phenylpyridine-4-sulfonamide

N-Phenylpyridine-4-sulfonamide

Cat. No.: B13758011
M. Wt: 234.28 g/mol
InChI Key: KGQOSECAOBTQKJ-UHFFFAOYSA-N
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Description

N-Phenylpyridine-4-sulfonamide is an organic compound with the molecular formula C11H10N2O2S It is a member of the sulfonamide class of compounds, which are characterized by the presence of a sulfonamide group (SO2NH2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylpyridine-4-sulfonamide can be synthesized through several methods. One common approach involves the reaction of aniline with pyridine-4-sulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out in a solvent like dichloromethane at room temperature, and the mixture is stirred for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: N-Phenylpyridine-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Phenylpyridine-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenylpyridine-4-sulfonamide primarily involves the inhibition of enzymes that are crucial for the synthesis of folic acid in bacteria. The sulfonamide group mimics p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the formation of dihydrofolic acid, a precursor to folic acid, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Uniqueness: N-Phenylpyridine-4-sulfonamide is unique due to its pyridine ring, which can enhance its binding affinity to certain enzymes and receptors compared to other sulfonamides.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

N-phenylpyridine-4-sulfonamide

InChI

InChI=1S/C11H10N2O2S/c14-16(15,11-6-8-12-9-7-11)13-10-4-2-1-3-5-10/h1-9,13H

InChI Key

KGQOSECAOBTQKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=NC=C2

Origin of Product

United States

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